molecular formula C7H5ClN2S B13033512 1-(4-Chlorothiazol-2-YL)cyclopropane-1-carbonitrile CAS No. 1433708-77-0

1-(4-Chlorothiazol-2-YL)cyclopropane-1-carbonitrile

Cat. No.: B13033512
CAS No.: 1433708-77-0
M. Wt: 184.65 g/mol
InChI Key: BOMXJPXMQYYDHZ-UHFFFAOYSA-N
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Description

1-(4-Chlorothiazol-2-YL)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C7H5ClN2S It is characterized by the presence of a chlorothiazole ring attached to a cyclopropane ring, which is further connected to a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorothiazol-2-YL)cyclopropane-1-carbonitrile typically involves the reaction of 4-chlorothiazole with cyclopropane-1-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorothiazol-2-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorothiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

1-(4-Chlorothiazol-2-YL)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorothiazol-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The chlorothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The carbonitrile group can participate in hydrogen bonding or other interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorothiazol-5-YL)cyclopropane-1-carbonitrile
  • 1-(4-Chlorothiazol-2-YL)cyclopropane-1-carboxamide

Uniqueness

1-(4-Chlorothiazol-2-YL)cyclopropane-1-carbonitrile is unique due to the specific positioning of the chlorothiazole ring and the presence of the carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1433708-77-0

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

IUPAC Name

1-(4-chloro-1,3-thiazol-2-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C7H5ClN2S/c8-5-3-11-6(10-5)7(4-9)1-2-7/h3H,1-2H2

InChI Key

BOMXJPXMQYYDHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=NC(=CS2)Cl

Origin of Product

United States

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